(E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole
Description
Properties
IUPAC Name |
2-[(E)-2-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]ethenyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-27-19-12-10-17(11-13-22-23-18-8-4-5-9-20(18)28-22)16-21(19)29(25,26)24-14-6-2-3-7-15-24/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWQXDHEFAGUNS-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxystyryl Group: The methoxystyryl moiety can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the styryl group.
Attachment of the Azepan-1-ylsulfonyl Group: This step involves the sulfonylation of the intermediate compound with azepane-1-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the styryl group, converting it to a single bond and forming the corresponding alkane.
Substitution: The methoxy group on the styryl moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the benzo[d]thiazole scaffold exhibit significant anticancer activity. The thiazole ring is known to interfere with cancer cell proliferation and induce apoptosis. In studies involving derivatives of benzo[d]thiazole, compounds have shown promising results against various cancer cell lines, potentially due to their ability to inhibit specific enzymes related to cancer growth .
Antimicrobial Effects
The compound's structure suggests potential antimicrobial properties. Compounds similar to (E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole have been evaluated for their efficacy against both gram-positive and gram-negative bacteria. The presence of the sulfonamide group may enhance the antimicrobial activity by targeting bacterial enzymes .
Anti-inflammatory Activity
Benzo[d]thiazole derivatives are also recognized for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. Research has documented the ability of similar thiazole-based compounds to reduce inflammation in cellular models .
Case Study 1: Anticancer Activity
A study explored the synthesis of benzo[d]thiazole derivatives and their biological activities, focusing on their interactions with the Human Epidermal growth factor receptor (HER). Molecular docking studies revealed that certain derivatives exhibited strong binding affinities, indicating their potential as effective anticancer agents . The study highlighted that modifications in the azepan moiety could enhance the anticancer efficacy of the parent compound.
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial properties of thiazole derivatives, including those with azepan substitutions. The results demonstrated that these compounds exhibited broad-spectrum activity against several bacterial strains, suggesting that this compound could be developed into a novel antimicrobial agent .
Potential Applications in Drug Development
Given its diverse biological activities, this compound holds promise for further development in pharmaceutical applications:
- Cancer Therapeutics : Targeting specific cancer pathways through structural modifications could enhance its therapeutic index.
- Antimicrobial Agents : The compound's efficacy against resistant bacterial strains positions it as a candidate for new antibiotic development.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses may lead to applications in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of (E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the benzo[d]thiazole core can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Activity Variations
Styrylbenzothiazole derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogues:
Key Findings :
- Azepane Sulfonyl vs. Piperazine/Pyrimidine Groups : The azepane sulfonyl group in the target compound may confer distinct pharmacokinetic properties compared to pyrimidinyl-piperazine derivatives (e.g., enhanced blood-brain barrier penetration for CNS targets) .
- Methoxy vs. Nitro/Fluoro Substituents : Methoxy groups generally reduce cytotoxicity compared to electron-withdrawing nitro or fluoro substituents, as seen in pancreatic cancer studies .
- Tyrosinase Inhibition : Hydroxyl-substituted phenylbenzothiazoles (e.g., compound B in ) exhibit stronger tyrosinase inhibition (IC50 ~0.5 μM) than the azepane sulfonyl derivative, likely due to direct copper chelation via sulfur and hydroxyl groups .
Research Findings and Mechanistic Insights
Anticancer Activity
- The target compound’s styrylbenzothiazole scaffold aligns with derivatives showing moderate cytotoxicity against PANC-1 cells (e.g., 50–75 μM in ). However, nitro/fluoro substituents enhance apoptosis via ROS generation, whereas methoxy groups may favor antioxidant effects .
Tyrosinase Inhibition
- While hydroxyl-substituted benzothiazoles () directly chelate tyrosinase’s copper active site, the azepane sulfonyl group’s bulkiness may hinder binding, reducing inhibitory potency .
Receptor Modulation
- Pyrimidinyl-piperazine derivatives () achieve sub-nanomolar D4 receptor affinity, whereas the target compound’s azepane sulfonyl group may prioritize selectivity over potency .
Biological Activity
(E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole, with the CAS number 877818-63-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and implications in various fields of research.
- Molecular Formula : C22H24N2O3S2
- Molecular Weight : 428.57 g/mol
- IUPAC Name : 2-[(E)-2-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]ethenyl]-1,3-benzothiazole
Synthesis and Characterization
The synthesis of this compound typically involves the coupling of azepan derivatives with benzothiazole moieties. The detailed synthetic pathways are crucial for producing derivatives with enhanced biological activities. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on benzo[d]thiazole derivatives showed that they possess cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Acetylcholinesterase Inhibition
Compounds containing thiazole rings have been noted for their acetylcholinesterase (AChE) inhibitory activity, which is relevant in the context of Alzheimer's disease treatment. Similar structures have demonstrated promising results in increasing acetylcholine levels by inhibiting AChE activity . This suggests that this compound may also possess potential as a therapeutic agent for neurodegenerative diseases.
Case Studies
A notable case study involved synthesizing a series of thiazole-containing compounds and evaluating their biological activities. The study highlighted that certain derivatives exhibited IC50 values in the low micromolar range against AChE, indicating strong inhibitory effects . This emphasizes the potential of this compound as a lead compound for further development.
Research Findings Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O3S2 |
| Molecular Weight | 428.57 g/mol |
| Anticancer Activity | Cytotoxic against leukemia cells |
| Acetylcholinesterase Inhibition | Potential AChE inhibitor |
| Antimicrobial Activity | Limited data; related compounds tested |
Future Directions
Future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy of this compound.
- Mechanistic Studies : To understand the precise mechanisms behind its biological activities.
- Structural Modifications : To enhance potency and selectivity for specific biological targets.
Q & A
Q. What are the optimal synthetic routes for (E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with aldehydes or ketones under acid catalysis .
- Step 2: Introduction of the (E)-styryl group through a Wittig or Heck coupling reaction to ensure trans-configuration of the double bond .
- Step 3: Sulfonylation of the azepane ring using sulfonyl chlorides in the presence of a base (e.g., triethylamine) to attach the azepan-1-ylsulfonyl group .
- Step 4: Methoxy group installation via nucleophilic substitution or protection/deprotection strategies .
Optimization Parameters:
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy:
- ¹H/¹³C NMR: Assign methoxy (δ ~3.8 ppm), styryl protons (δ ~6.5–7.5 ppm), and azepane ring signals (δ ~1.5–3.0 ppm). Discrepancies in coupling constants confirm the (E)-configuration of the styryl group .
- 2D NMR (COSY, HSQC): Resolves overlapping signals from the benzo[d]thiazole and azepane moieties .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
- IR Spectroscopy: Identifies sulfonyl S=O stretches (~1350–1150 cm⁻¹) and C=N/C=C vibrations in the thiazole ring (~1600 cm⁻¹) .
Q. What in vitro biological assays are suitable for initial screening of this compound?
- Anticancer Activity:
- Antimicrobial Screening:
- Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal (C. albicans) strains .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodology:
- Applications:
Q. How can contradictions in biological activity data across studies be resolved?
- Case Example: Discrepancies in IC₅₀ values for pancreatic cancer cells may arise from:
- Resolution:
Q. What strategies are effective for designing structure-activity relationship (SAR) studies?
-
Key Substituent Modifications:
-
Methodology:
- Synthesize derivatives with systematic substituent variations (e.g., halogens, alkyl chains).
- Use molecular docking to correlate steric/electronic features with activity .
Q. What are the challenges in evaluating in vivo pharmacokinetics for this compound?
- Solubility: The lipophilic benzo[d]thiazole core limits aqueous solubility. Solutions include:
- Formulation with cyclodextrins or lipid nanoparticles .
- Metabolism: Sulfonamide groups are prone to hepatic glucuronidation. Mitigation strategies:
- Co-administration with CYP450 inhibitors .
- Biodistribution: Track using radiolabeled (¹⁴C) analogs in rodent models .
Q. How can synergistic effects with existing chemotherapeutic agents be investigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
